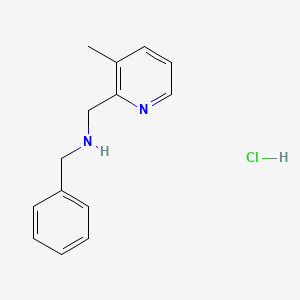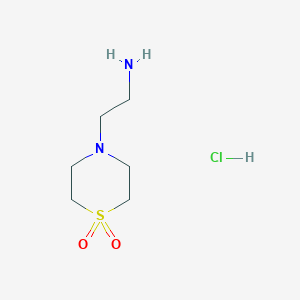
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride typically involves the reaction of benzyl chloride with 3-methyl-pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group and the pyridine ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- Benzyl-(2-methyl-pyridin-3-ylmethyl)-amine
- Benzyl-(4-methyl-pyridin-2-ylmethyl)-amine
- Benzyl-(3-ethyl-pyridin-2-ylmethyl)-amine
Comparison: Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride is unique due to the specific position of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C14H17ClN2 |
|---|---|
分子量 |
248.75 g/mol |
IUPAC名 |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H |
InChIキー |
SDYRGMQHOJUBCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11732735.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B11732748.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)

![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11732779.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine](/img/structure/B11732794.png)
![benzyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732797.png)

![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)

